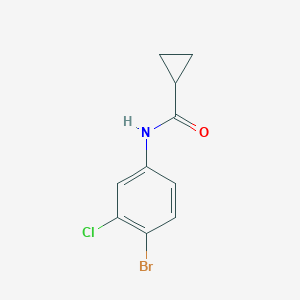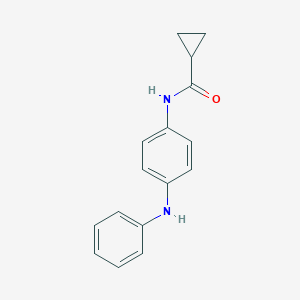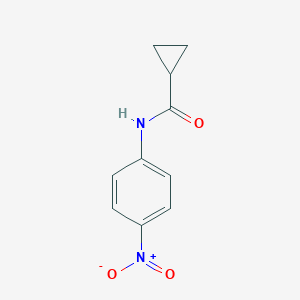![molecular formula C33H36N4O6S2 B322220 N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide](/img/structure/B322220.png)
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide is a complex organic compound with the molecular formula C33H36N4O6S2 and a molecular weight of 648.8 g/mol. This compound is characterized by its unique structure, which includes two sulfamoyl groups attached to a pentanediamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylamine with a sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with a pentanediamide derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl groups into amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide involves its interaction with specific molecular targets. The sulfamoyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide can be compared with other similar compounds, such as:
N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: This compound has a similar structure but different substituents, leading to distinct chemical properties and applications.
N,N’-Bis(4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenyl)hexanediamide: Another similar compound with a hexanediamide backbone, used in different research applications. The uniqueness of N,N’-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}pentanediamide lies in its specific sulfamoyl and pentanediamide structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C33H36N4O6S2 |
|---|---|
Molecular Weight |
648.8 g/mol |
IUPAC Name |
N,N//'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]pentanediamide |
InChI |
InChI=1S/C33H36N4O6S2/c1-22-16-23(2)19-28(18-22)36-44(40,41)30-12-8-26(9-13-30)34-32(38)6-5-7-33(39)35-27-10-14-31(15-11-27)45(42,43)37-29-20-24(3)17-25(4)21-29/h8-21,36-37H,5-7H2,1-4H3,(H,34,38)(H,35,39) |
InChI Key |
QUEHDNJWJQBVOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{4-[acetyl(methyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B322142.png)

![N-{4'-[(cyclohexylcarbonyl)amino][1,1'-biphenyl]-4-yl}cyclohexanecarboxamide](/img/structure/B322144.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322147.png)
![4-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]butanamide](/img/structure/B322148.png)
![2-(2,4-dichlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]propanamide](/img/structure/B322149.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B322153.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B322155.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322156.png)
![2-(4-chlorophenoxy)-N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322158.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2,2-diphenylacetamide](/img/structure/B322160.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B322163.png)
